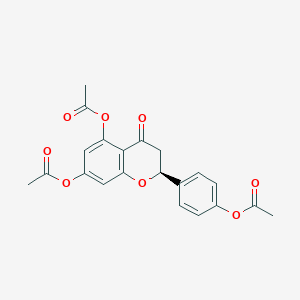Naringenin triacetate
CAS No.:
Cat. No.: VC13568300
Molecular Formula: C21H18O8
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H18O8 |
|---|---|
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | [4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |
| Standard InChI | InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1 |
| Standard InChI Key | HQZXCNZZVRAEPO-SFHVURJKSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |
Introduction
Chemical and Structural Characteristics
Naringenin triacetate (C₂₁H₁₈O₈) possesses a molecular weight of 398.4 g/mol and belongs to the flavanone class of flavonoids . The acetylation occurs at the 4', 5, and 7 positions of the naringenin backbone, replacing hydroxyl groups with acetate moieties (Fig. 1). This modification significantly alters the compound's solubility profile, increasing its affinity for nonpolar solvents and biological membranes.
Molecular Identity and Synonyms
The compound is cataloged under multiple identifiers, including CAS numbers 3682-04-0 and 73111-01-0, PubChem CID 14354984, and Wikidata entries Q72493892 and Q82441960 . Its synonyms encompass both systematic and common names, such as triacetylnaringenin and 2-[4-(acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate .
Table 1: Key Chemical Properties of Naringenin Triacetate
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈O₈ |
| Molecular Weight | 398.4 g/mol |
| CAS Numbers | 3682-04-0, 73111-01-0 |
| PubChem CID | 14354984 |
| Synonyms | 4',5,7-Triacetoxyflavanone, Triacetylnaringenin |
Structural and Conformational Features
The 2D structure comprises a flavanone core (2-phenylchroman-4-one) with acetate groups at positions 4', 5, and 7. X-ray crystallography and computational modeling reveal that acetylation induces steric hindrance, potentially influencing interactions with biological targets . The 3D conformation shows a planar aromatic system with the acetyl groups oriented perpendicular to the flavanone plane, optimizing hydrophobic interactions .
Synthetic Routes and Optimization
Naringenin triacetate is synthesized through strategic acetylation of naringenin or via convergent routes involving chalcone intermediates. Two principal methodologies have been developed to balance yield, scalability, and practicality.
Convergent Synthesis from Chalcone Precursors
Alternative routes employ chalcone intermediates to construct the flavanone backbone before introducing acetyl groups. A representative pathway involves:
Table 2: Comparison of Synthetic Routes
Applications and Future Directions
Naringenin triacetate's primary application lies in drug formulation, where its improved solubility and stability address naringenin's pharmacokinetic limitations. Potential areas of exploration include:
-
Prodrug Development: Optimizing hydrolysis rates for controlled naringenin release.
-
Nanoparticle Delivery: Encapsulating triacetate in PLGA nanoparticles to target hepatic or neuronal tissues .
-
Combination Therapies: Synergizing with chemotherapeutic agents (e.g., gemcitabine) to reduce dosage and toxicity .
Table 3: Research Priorities for Naringenin Triacetate
| Priority Area | Objective |
|---|---|
| Pharmacokinetics | Characterize absorption, metabolism, and excretion |
| Toxicity Profiling | Assess acute/chronic toxicity in preclinical models |
| Formulation Optimization | Develop oral/injectable delivery systems |
| Clinical Translation | Initiate Phase I trials for safety evaluation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume